molecular formula C17H17BrN2O B299516 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B299516
M. Wt: 345.2 g/mol
InChI Key: CQWBFWKCUCSLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound with the molecular formula C17H17BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide typically involves the bromination of N-[3-(1-pyrrolidinyl)phenyl]benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
  • 1-Bromo-3-phenylpropane
  • 3-Bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide

Uniqueness

This compound is unique due to the presence of both a bromine atom and a pyrrolidinyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

3-bromo-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H17BrN2O/c18-14-6-3-5-13(11-14)17(21)19-15-7-4-8-16(12-15)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10H2,(H,19,21)

InChI Key

CQWBFWKCUCSLDZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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